molecular formula C16H14Cl2N2O2 B5766201 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide

3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide

Cat. No. B5766201
M. Wt: 337.2 g/mol
InChI Key: RWSQMLVQZZQKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide involves inhibition of HDAC enzymes, which are responsible for regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC enzymes, this compound increases the acetylation of histones, leading to changes in gene expression that can result in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and to protect against neuronal damage in animal models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing significant harm to cells or animals. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that could be used in combination with this compound to enhance its therapeutic effects. Another area of interest is the exploration of the anti-inflammatory and neuroprotective effects of this compound in more detail, with the goal of developing new treatments for inflammatory and neurodegenerative diseases. Finally, the use of this compound in combination with other cancer treatments, such as immunotherapy, is an area of active research that could lead to new and more effective cancer treatments.

Synthesis Methods

The synthesis of 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide involves several steps, starting with the reaction of 4-aminobenzoyl chloride with propionic anhydride to form 4-(propionylamino)benzoic acid. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride to form this compound. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

3,4-dichloro-N-[4-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-2-15(21)19-11-4-6-12(7-5-11)20-16(22)10-3-8-13(17)14(18)9-10/h3-9H,2H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSQMLVQZZQKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.